![molecular formula C20H20ClF4N3O B2997670 4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(4-fluorophenyl)butan-1-one CAS No. 860611-57-0](/img/structure/B2997670.png)
4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(4-fluorophenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyridine ring, and a trifluoromethyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and pyridine rings would give the molecule a certain degree of rigidity, while the trifluoromethyl group would likely add electron-withdrawing character .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The pyridine ring, for example, is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The piperazine ring can act as a bidentate ligand, binding to metal ions or other electrophiles at its nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
1. Synthesis and Pharmaceutical Applications
- The compound has been studied in the context of pharmaceutical synthesis. For example, it is used in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which are part of a class of pharmaceuticals containing a 4,4-bis(p-fluorophenyl)butyl group bound to nitrogen atoms of specific moieties (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
2. Antimalarial Agents
- Aryl piperazine derivatives, closely related to the compound , have been synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The presence of specific structural features, including a hydroxyl group, a propane chain, and fluor, is crucial for antiplasmodial activity (Mendoza et al., 2011).
3. Antipsychotic Drug Development
- Conformationally constrained butyrophenones, which include derivatives of the compound, have been evaluated as potential antipsychotic agents. Their affinity for dopamine and serotonin receptors has been studied in vitro and in vivo, suggesting possible applications in treating psychiatric disorders (Raviña et al., 2000).
4. Crystal Structure Analysis
- Research on structurally related compounds has involved studying their crystalline state and X-ray diffraction properties. These studies contribute to the understanding of molecular interactions and structural characteristics of similar compounds (Ullah & Altaf, 2014).
5. Imaging Agent Synthesis
- The compound's derivatives have been synthesized for use as imaging agents, particularly for targeting dopamine receptors. Such developments have implications in neurological research and diagnostics (Eskola et al., 2002).
6. Antifungal Agents
- Derivatives of the compound have been synthesized and evaluated as potential antifungal agents, showcasing the compound's versatility in medical applications (Na, 2010).
7. Antibacterial and Antitumor Activity
- Novel derivatives have been synthesized and evaluated for their antibacterial and antitumor activities. This includes assessing cytotoxic activity against various tumor cell lines and exploring their potential in cancer treatment (Naito et al., 2005).
8. Neuroinflammation Imaging
- Research includes developing ligands for PET imaging of neuroinflammation markers, which is significant for studying neurodegenerative diseases such as Alzheimer’s disease (Lee et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(4-fluorophenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF4N3O/c21-17-12-15(20(23,24)25)13-26-19(17)28-10-8-27(9-11-28)7-1-2-18(29)14-3-5-16(22)6-4-14/h3-6,12-13H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTFIIZNASIFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

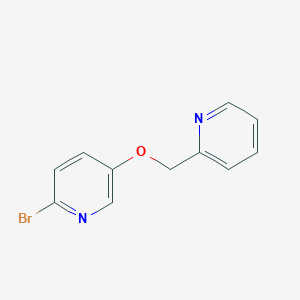
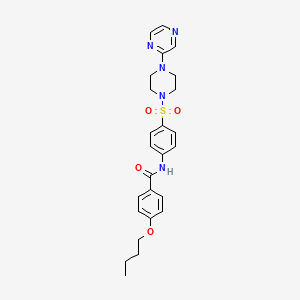
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2997594.png)
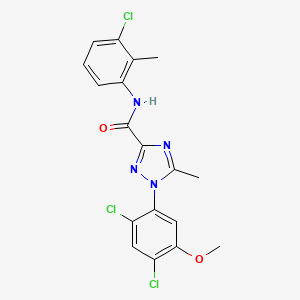
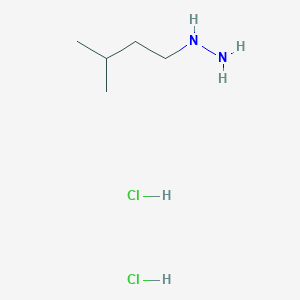
![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2997599.png)
![(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2997601.png)
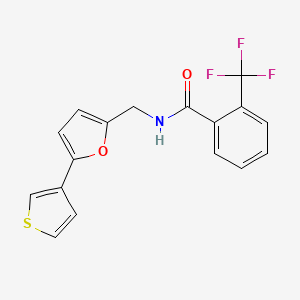
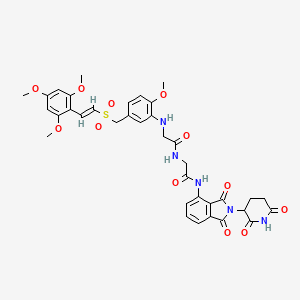
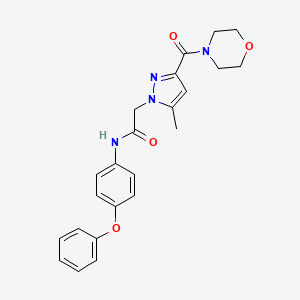
![7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2997607.png)
![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)
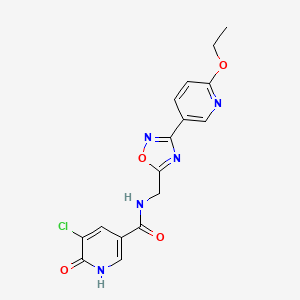
![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)